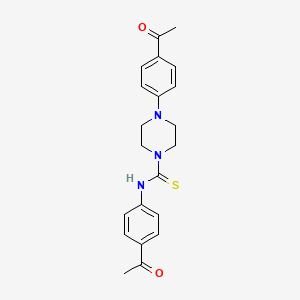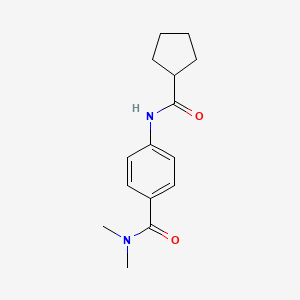
N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide, also known as BMT-047, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess potent anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of various inflammatory disorders.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the inflammatory response. N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in serum and tissues. N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide also reduces the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. In addition, N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been shown to exhibit potent analgesic effects in various animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide is its potent anti-inflammatory and analgesic properties. This makes it a potential therapeutic agent for the treatment of various inflammatory disorders. However, there are also some limitations to using N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide and its potential side effects.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide. One potential direction is to investigate its potential therapeutic effects in various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a novel analgesic agent for the treatment of chronic pain. Further research is also needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide and its potential side effects. Finally, the development of more potent and selective analogs of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide could lead to the discovery of even more effective anti-inflammatory and analgesic agents.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide involves the reaction of 4-bromo-3-methylbenzoic acid with N-methylthiourea to form N-(4-bromo-3-methylphenyl)-N-methylthiourea. This intermediate is then reacted with thionyl chloride to form N-(4-bromo-3-methylphenyl)-N-methylisothiourea. Finally, this compound is reacted with thien-2-ylsulfonyl chloride to form the desired product, N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide also reduces the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. In addition, N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been shown to exhibit potent analgesic effects in various animal models of pain.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S2/c1-10-8-11(5-6-12(10)15)16-13(18)9-17(2)22(19,20)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWCMCGZEBKHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)

![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7534355.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7534360.png)

![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)

![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)

![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)
